molecular formula C22H17NO3S B2778560 (Z)-2-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline CAS No. 902557-12-4

(Z)-2-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline

Cat. No. B2778560
CAS RN: 902557-12-4
M. Wt: 375.44
InChI Key: GFBFIARSTVCEDV-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anilines are organic compounds that belong to the class of amines. They are also known as aminobenzene or phenylamine . Anilines are often used in the production of dyes, pharmaceuticals, and other chemical products .


Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the nitration-reduction pathway, where a benzene ring’s carbon-hydrogen (C–H) bond is replaced with a carbon-nitrogen (C–N) bond . Another method involves the rearrangement reactions of pyridinium salts in the presence of various nucleophiles .


Molecular Structure Analysis

Anilines have a benzene ring with a nitrogen atom attached. The molecular formula of aniline is C6H7N or C6H5NH2 .


Chemical Reactions Analysis

Anilines can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura type reactions, which are palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

Anilines are usually yellowish to brownish liquids with a musty, fishy smell. They are slightly soluble in water and darken when exposed to air and light .

Scientific Research Applications

Anti-Corrosive Properties

(Z)-2-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential use in anti-corrosive applications. For example, Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of a poly(aniline-co-2-pyridylamine-co-2,3-xylidine)/ZnO nanocomposite on mild steel in acidic environments (Alam, Mobin, & Aslam, 2016). The study highlighted the significance of using such compounds in protecting metals against corrosion.

Antimicrobial Agents

The compound's derivatives have been explored for their potential as antimicrobial agents. Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, showing promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Environmental Applications

The compound and its derivatives have applications in environmental science, particularly in pollutant degradation. Hussain, Zhang, and Huang (2014) studied the degradation of aniline in water using activated persulfate, a process relevant to environmental remediation (Hussain, Zhang, & Huang, 2014).

Synthesis of Indolin-2-ones

Liu, Zheng, and Wu (2017) developed a method for the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones starting from anilines, which can be used in various chemical synthesis processes (Liu, Zheng, & Wu, 2017).

Kinetics and Mechanism in Chemical Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is critical for its applications in synthetic chemistry. Dey, Kim, and Lee (2011) studied the anilinolyses of aryl phosphinates, providing insights into the reaction mechanisms and kinetics (Dey, Kim, & Lee, 2011).

Material Science

The compound's derivatives have been used in the synthesis of materials like methylene diphenyl-4,4′-dicarbamate, an intermediate for preparing certain polymers. Li et al. (2015) reported a one-pot synthesis of this material using aniline (Li, Xu, Xue, Wang, & Zhao, 2015).

Polyaniline/Metal Composites

The integration of this compound into metal-containing polyaniline has been explored for creating nano-structured carbons, as discussed by Goto et al. (2013) (Goto, Yokoo, Takeguchi, & Kawabata, 2013).

Mechanism of Action

The mechanism of action of anilines in chemical reactions often involves the breaking and forming of bonds. For instance, in the nitration-reduction pathway for aniline synthesis, a benzene ring’s carbon-hydrogen (C–H) bond is replaced with a carbon-nitrogen (C–N) bond .

Safety and Hazards

Anilines are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer .

Future Directions

The field of aniline chemistry continues to evolve with new synthetic methods and applications being developed. For instance, recent research has focused on the use of metal- and photocatalytic approaches for C–S bond functionalization of sulfones .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-16-9-5-7-13-19(16)23-22-21(15-17-10-6-8-14-20(17)26-22)27(24,25)18-11-3-2-4-12-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBFIARSTVCEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.